1-Palmitoyl-2-oleoyl-sn-glycerol

Beschreibung

Eigenschaften

IUPAC Name |

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17-/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJYLHKQOBOSCP-OZKTZCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(16:0/18:1(9Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29541-66-0 | |

| Record name | 1-Palmitoyl-2-oleoylglycerol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029541660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-PALMITOYL-2-OLEOYLGLYCEROL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2FI047ZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DG(16:0/18:1(9Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Palmitoyl-2-oleoyl-sn-glycerol: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Palmitoyl-2-oleoyl-sn-glycerol (POG), a crucial diacylglycerol (DAG) involved in a multitude of cellular processes. This document delves into its molecular structure, physicochemical properties, biological functions with a focus on signal transduction, and detailed experimental protocols for its study.

Structure and Properties of this compound

This compound is a diacylglycerol molecule composed of a glycerol (B35011) backbone esterified with a palmitic acid at the sn-1 position and an oleic acid at the sn-2 position. The sn notation indicates stereospecific numbering, which is crucial for its biological activity.

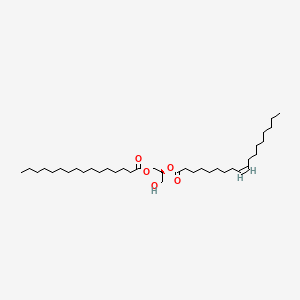

Chemical Structure

The chemical formula for this compound is C37H70O5.[1] Its structure is characterized by a saturated 16-carbon fatty acid (palmitic acid) and a monounsaturated 18-carbon fatty acid (oleic acid) with a cis double bond at the ninth carbon.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are essential for understanding its behavior in biological membranes and for developing analytical methods.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C37H70O5 | [1] |

| Molecular Weight | 594.9 g/mol | [1] |

| IUPAC Name | [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (Z)-octadec-9-enoate | [1] |

| Physical State | Solid | |

| Melting Point | 31-32 °C | [2] |

| Boiling Point (Predicted) | 647.9 ± 25.0 °C | [2] |

| Density (Predicted) | 0.932 ± 0.06 g/cm³ | [2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| Chloroform | Slightly soluble | [2] |

| Ethyl Acetate | Slightly soluble | [2] |

Biological Function and Signaling Pathways

This compound is a key second messenger in cellular signaling, primarily through the activation of Protein Kinase C (PKC).[3] It is the sn-1,2 isomer of diacylglycerol that is predominantly involved in these signaling cascades.

Generation of this compound

This signaling molecule is transiently produced at the cell membrane upon the hydrolysis of membrane phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), by the enzyme Phospholipase C (PLC). This enzymatic reaction is typically initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by extracellular stimuli such as hormones, growth factors, and neurotransmitters.

The this compound-PKC Signaling Pathway

Once generated, this compound remains in the inner leaflet of the plasma membrane, where it recruits and activates specific isoforms of Protein Kinase C. PKC is a family of serine/threonine kinases that phosphorylate a wide range of downstream target proteins, leading to a cascade of cellular responses.

The activation of conventional PKC isoforms (cPKC; α, β, γ) requires both diacylglycerol and calcium ions, while novel PKC isoforms (nPKC; δ, ε, η, θ) are activated by diacylglycerol alone. Atypical PKC isoforms (aPKC; ζ, ι/λ) are not regulated by diacylglycerol.

The following diagram illustrates the general signaling pathway involving this compound.

Experimental Protocols

Accurate investigation of this compound requires robust experimental procedures for its extraction, separation, and quantification.

Lipid Extraction from Tissues (Modified Folch Method)

This protocol describes a standard method for the total lipid extraction from biological tissues.

Methodology:

-

Homogenization: Weigh the tissue sample and homogenize it in a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture. Perform homogenization on ice to minimize enzymatic degradation.

-

Filtration: Filter the homogenate through a solvent-resistant filter to remove solid tissue debris.

-

Washing: Add 0.2 volumes of a 0.9% NaCl solution to the filtrate in a separatory funnel. Mix gently by inversion to prevent emulsion formation.

-

Phase Separation: Allow the mixture to stand until two distinct phases are formed. The lower phase is the organic layer containing the lipids, and the upper phase is the aqueous layer with non-lipid contaminants.

-

Collection: Carefully collect the lower organic phase.

-

Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.

-

Storage: Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) and store under an inert atmosphere at -80°C until further analysis.

Separation of Diacylglycerol Isomers by Thin-Layer Chromatography (TLC)

This protocol allows for the separation of 1,2- and 1,3-diacylglycerol isomers.

Methodology:

-

Plate Preparation: Use a silica (B1680970) gel G TLC plate.

-

Sample Application: Spot the lipid extract onto the TLC plate alongside a 1,2-diacylglycerol standard.

-

Development: Develop the TLC plate in a chamber saturated with a solvent system of petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).

-

Visualization: After development, dry the plate and visualize the separated lipids by spraying with a suitable reagent (e.g., 50% sulfuric acid) and heating. The separated spots can be identified by comparing their migration distance (Rf value) to that of the standard.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual lipid species.

Methodology:

-

Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for reverse-phase chromatography, such as isopropanol:acetonitrile:water. Spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated analog of the lipid of interest).

-

Liquid Chromatography: Inject the sample onto a C18 reverse-phase column. Use a gradient elution with mobile phases such as water with a low concentration of formic acid and acetonitrile/isopropanol to separate the different lipid species.

-

Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer via an electrospray ionization (ESI) source.

-

Quantification: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound and the internal standard for sensitive and specific detection. The concentration of the analyte is determined by comparing the peak area of its specific transition to that of the internal standard.

Conclusion

This compound is a vital lipid second messenger with a well-defined role in signal transduction through the activation of Protein Kinase C. Its transient and localized production at the cell membrane allows for the precise regulation of a wide array of cellular processes. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately extract, separate, and quantify this important signaling molecule, thereby facilitating further investigations into its physiological and pathological roles and its potential as a therapeutic target.

References

An In-depth Technical Guide to the Metabolic Pathway of 1-Palmitoyl-2-oleoyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is a specific diacylglycerol (DAG) molecule composed of a glycerol (B35011) backbone with a palmitic acid at the sn-1 position and an oleic acid at the sn-2 position.[1][2] As a key intermediate in lipid metabolism, POG serves as a precursor for the synthesis of various glycerolipids, including triacylglycerols (TAGs) and phospholipids.[1][3] Beyond its structural role, POG is a critical second messenger in cellular signaling, primarily through the activation of protein kinase C (PKC) isoforms.[4][5][6] Dysregulation of POG metabolism has been implicated in various pathological conditions, including insulin (B600854) resistance and cancer.[4][5][7] This technical guide provides a comprehensive overview of the metabolic pathway of this compound, including its biosynthesis and degradation, its role in signaling, and detailed experimental protocols for its study.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C37H70O5 | [1] |

| Molecular Weight | 594.9 g/mol | [1] |

| Physical Description | Solid | [1] |

| Cellular Locations | Membrane, Extracellular | [1] |

| Tissue Locations | All Tissues, Placenta | [1] |

Biosynthesis of this compound

The primary pathway for the de novo synthesis of POG is the Kennedy pathway, which involves the sequential acylation of glycerol-3-phosphate.

Step 1: Acylation of Glycerol-3-Phosphate

The synthesis is initiated by the acylation of glycerol-3-phosphate at the sn-1 position with palmitoyl-CoA. This reaction is catalyzed by Glycerol-3-phosphate acyltransferase (GPAT) . Several GPAT isoforms exist, with mitochondrial GPAT1 showing a preference for saturated acyl-CoAs like palmitoyl-CoA.

Step 2: Acylation of Lysophosphatidic Acid

The resulting 1-palmitoyl-sn-glycerol-3-phosphate (lysophosphatidic acid - LPA) is then acylated at the sn-2 position with oleoyl-CoA. This step is catalyzed by 1-acylglycerol-3-phosphate acyltransferase (AGPAT) , also known as lysophosphatidic acid acyltransferase (LPAAT). The substrate specificity of LPAAT is crucial for the incorporation of the oleoyl (B10858665) group at the sn-2 position. Studies have shown that some LPAAT isoforms exhibit a preference for oleoyl-CoA.[8][9]

Step 3: Dephosphorylation of Phosphatidic Acid

The product of the second acylation, this compound-3-phosphate (phosphatidic acid - PA), is then dephosphorylated by Phosphatidic acid phosphatase (PAP) to yield this compound (POG).

An alternative pathway for POG generation is the hydrolysis of phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by Phospholipase C (PLC) .[2][10][11][12] This reaction is a key event in signal transduction.

Figure 1: Biosynthesis pathways of this compound.

Degradation and Further Metabolism of this compound

POG can be further metabolized through several pathways:

-

Conversion to Triacylglycerol: POG can be acylated at the sn-3 position by Diacylglycerol acyltransferase (DGAT) to form a triacylglycerol (TAG). This is a key step in energy storage.

-

Phosphorylation to Phosphatidic Acid: POG can be phosphorylated by Diacylglycerol kinase (DGK) to regenerate phosphatidic acid (PA), which can then be re-utilized for phospholipid synthesis or other signaling roles.[13] DGKε shows specificity towards diacylglycerols containing an arachidonoyl group, but other isoforms may act on POG.[14][15][16]

-

Hydrolysis: POG can be hydrolyzed by lipases to release fatty acids and glycerol. Adipose triglyceride lipase (B570770) (ATGL) can hydrolyze the ester bond at the sn-1 or sn-3 position, while hormone-sensitive lipase (HSL) shows a preference for diacylglycerols. Monoacylglycerol lipase (MGL) completes the hydrolysis of the resulting monoacylglycerol.

Figure 2: Degradation and further metabolism of this compound.

Role in Cellular Signaling: Activation of Protein Kinase C

1,2-diacyl-sn-glycerols, such as POG, are potent activators of the novel and conventional isoforms of Protein Kinase C (PKC).[4][5] The activation of PKC by DAG is a critical step in numerous signal transduction pathways that regulate cell proliferation, differentiation, apoptosis, and metabolism.[5]

The activation mechanism involves the recruitment of PKC from the cytosol to the cell membrane. The C1 domain of PKC directly binds to DAG in the membrane. This binding, often in conjunction with other signals like increased intracellular calcium for conventional PKCs, leads to a conformational change in the PKC molecule, relieving autoinhibition and activating its kinase domain.[6]

Specifically, the accumulation of hepatic DAG has been shown to activate PKCε, which in turn can phosphorylate and inhibit the insulin receptor kinase, leading to insulin resistance.[4][17][18] In skeletal muscle, lipid-induced insulin resistance is associated with the activation of PKCθ by DAG.[7]

Figure 3: Activation of Protein Kinase C by this compound.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of POG in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

5.1.1. Lipid Extraction

-

Homogenize tissue or cell samples in a suitable solvent, such as a chloroform:methanol mixture (2:1, v/v).[19]

-

Add an internal standard, such as a deuterated analog of POG, for accurate quantification.

-

Vortex the mixture vigorously and incubate at room temperature to ensure complete extraction.

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried extract in a solvent compatible with the LC system (e.g., isopropanol:acetonitrile (B52724):water).[19]

5.1.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution with mobile phases typically consisting of acetonitrile and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for POG will be its [M+NH4]+ adduct.

-

Monitor specific product ions resulting from the neutral loss of ammonia (B1221849) and the fatty acyl chains. For POG, this would correspond to the loss of palmitic acid or oleic acid.[16]

-

5.1.3. Data Analysis

-

Quantify the amount of POG by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve generated with known concentrations of POG.

Enzymatic Assay for Total Diacylglycerol Content

Several commercial kits are available for the fluorometric or colorimetric quantification of total diacylglycerol in cell and tissue lysates. These assays typically involve a coupled enzymatic reaction.

5.2.1. Principle

-

Phosphorylation: Diacylglycerol is first phosphorylated by a diacylglycerol kinase (DGK) to yield phosphatidic acid (PA).

-

Hydrolysis: The PA is then hydrolyzed by a lipase to produce glycerol-3-phosphate.

-

Oxidation and Detection: Glycerol-3-phosphate is oxidized by glycerol-3-phosphate oxidase (GPO) , which produces hydrogen peroxide. The hydrogen peroxide then reacts with a probe to generate a fluorescent or colorimetric signal that is proportional to the amount of DAG in the sample.

5.2.2. General Protocol

-

Prepare cell or tissue lysates according to the kit manufacturer's instructions.

-

Add the kinase mixture to the samples and standards to initiate the phosphorylation of DAG.

-

Incubate to allow the reaction to proceed.

-

Add the lipase solution to hydrolyze the newly formed PA.

-

Incubate as recommended.

-

Add the detection mixture containing the GPO and the probe.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the DAG concentration based on a standard curve.

In Vitro Enzyme Assays

5.3.1. Phospholipase C (PLC) Activity Assay

Commercial kits are available to measure PLC activity. These assays often use a chromogenic substrate, such as p-nitrophenylphosphorylcholine (B16031) (p-NPPC), which is hydrolyzed by PLC to produce a colored product (p-nitrophenol) that can be measured spectrophotometrically.[8][18][20]

5.3.2. Diacylglycerol Kinase (DGK) Activity Assay

DGK activity can be measured using kits that employ a coupled enzymatic reaction similar to the total DAG assay, but in this case, a known amount of DAG is provided as a substrate, and the production of a downstream product is measured.[17][21][22][23] Alternatively, a radioisotopic assay can be performed by measuring the incorporation of 32P from [γ-32P]ATP into DAG to form [32P]phosphatidic acid.[17]

Figure 4: Experimental workflow for the study of this compound.

Conclusion

This compound is a central molecule in lipid metabolism and cellular signaling. A thorough understanding of its metabolic pathways and downstream effects is crucial for researchers in lipidomics, cell biology, and drug development. The methodologies outlined in this guide provide a robust framework for the investigation of POG's role in health and disease, paving the way for the identification of new therapeutic targets and diagnostic markers.

References

- 1. This compound | C37H70O5 | CID 5282283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phospholipase C [sigmaaldrich.com]

- 3. DG(16:0/18:2(9Z,12Z)/0:0) | C37H68O5 | CID 9543695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid activation of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Biochemical Properties and Substrate Specificity of Two Acyl-CoA:Lysophosphatidic Acid Acyltransferases (PtATS2a and PtATS2b) from Diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Phospholipases C and D and Their Role in Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phospholipase C - Wikipedia [en.wikipedia.org]

- 12. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mammalian Diacylglycerol Kinases: Molecular Interactions and Biological Functions of Selected Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diacylglycerol kinase-ε is S-palmitoylated on cysteine in the cytoplasmic end of its N-terminal transmembrane fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substrate chirality and specificity of diacylglycerol kinases and the multisubstrate lipid kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. elischolar.library.yale.edu [elischolar.library.yale.edu]

- 18. "Diacylglycerol - PKC Epsilon - Insulin Receptor as a Key Regulatory Ax" by Kun Lyu [elischolar.library.yale.edu]

- 19. benchchem.com [benchchem.com]

- 20. Plant and algal lysophosphatidic acid acyltransferases increase docosahexaenoic acid accumulation at the sn-2 position of triacylglycerol in transgenic Arabidopsis seed oil | PLOS One [journals.plos.org]

- 21. Diacylglycerol and fatty acids synergistically increase cardiomyocyte contraction via activation of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. pnas.org [pnas.org]

The Biological Role of 1-Palmitoyl-2-oleoyl-sn-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is an endogenous diacylglycerol (DAG) that plays a pivotal role as a second messenger in a multitude of cellular signaling pathways.[1][2] As a key activator of Protein Kinase C (PKC), POG is implicated in a diverse array of physiological and pathological processes, including cell proliferation, differentiation, apoptosis, and immune regulation. This technical guide provides an in-depth overview of the biological functions of POG, with a focus on its mechanism of action, downstream signaling cascades, and its emerging role in disease. This document also furnishes detailed experimental protocols and quantitative data to facilitate further research and drug development efforts targeting POG-mediated pathways.

Introduction

Diacylglycerols are a class of lipid molecules composed of a glycerol (B35011) backbone esterified to two fatty acid chains. The specific fatty acid composition and their stereospecific position on the glycerol moiety confer distinct biological activities. This compound is a prominent molecular species of DAG, featuring a saturated palmitic acid at the sn-1 position and a monounsaturated oleic acid at the sn-2 position.[1][2] POG is generated at the cell membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), a process initiated by the activation of various cell surface receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).

Physicochemical Properties and Cellular Distribution

POG is a lipophilic molecule that is primarily localized to cellular membranes, where it exerts its signaling functions.[2] Its presence has been detected in various tissues and cell types.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C37H70O5 | [3] |

| Molecular Weight | 594.9 g/mol | [3] |

| IUPAC Name | [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (Z)-octadec-9-enoate | [3] |

| Cellular Location | Membrane, Extracellular | [2] |

Core Biological Function: Activation of Protein Kinase C

The most well-characterized biological role of POG is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases. PKC isoforms are critical regulators of a vast number of cellular processes. The activation of conventional and novel PKC isoforms is a multi-step process that involves both calcium and DAG.

Upon receptor-mediated activation of PLC, POG is generated within the inner leaflet of the plasma membrane. Concurrently, PLC-mediated hydrolysis of PIP2 also produces inositol (B14025) 1,4,5-trisphosphate (IP3), which binds to its receptors on the endoplasmic reticulum, leading to the release of calcium into the cytoplasm. The increased intracellular calcium concentration promotes the translocation of PKC from the cytosol to the plasma membrane. At the membrane, POG binds to the C1 domain of PKC, causing a conformational change that relieves autoinhibition and activates the kinase.

Quantitative Data on POG-PKC Interaction

Table 2: Representative Quantitative Data for Diacylglycerol-PKC Interaction (General)

| Parameter | Description | Method | Reported Value Range (for various DAGs) |

| Kd | Dissociation constant, a measure of binding affinity. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | nM to µM range |

| Km | Michaelis constant, substrate concentration at half-maximal velocity. | Radiometric kinase assay | µM range |

| Vmax | Maximum reaction velocity. | Radiometric kinase assay | Varies with enzyme and substrate concentration |

| EC50 | Half maximal effective concentration for cellular response. | Cell-based functional assays | nM to µM range |

Note: The values presented are general ranges for various diacylglycerols and may not be specific to this compound. Experimental determination of these parameters for POG is recommended.

Downstream Signaling Pathways and Cellular Functions

The activation of PKC by POG initiates a cascade of downstream signaling events that ultimately dictate a wide range of cellular responses.

Mitogen-Activated Protein (MAP) Kinase Pathway

One of the major downstream targets of PKC is the MAP kinase signaling cascade. PKC can phosphorylate and activate components of this pathway, such as Raf, which in turn activates MEK, leading to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Activated ERK1/2 can then translocate to the nucleus to regulate the activity of transcription factors involved in cell proliferation, differentiation, and survival.

Role in Apoptosis

The influence of POG on apoptosis is complex and context-dependent. PKC isoforms can have both pro-apoptotic and anti-apoptotic effects. For instance, some PKC isoforms can phosphorylate and inactivate pro-apoptotic proteins of the Bcl-2 family, thereby promoting cell survival. Conversely, other PKC isoforms can promote apoptosis by phosphorylating and activating pro-apoptotic factors or by influencing the expression of genes involved in programmed cell death.

Gene Expression

Through the activation of transcription factors downstream of signaling cascades like the MAP kinase pathway, POG can significantly alter the gene expression profile of a cell. This can lead to long-term changes in cellular phenotype and function. While direct, comprehensive gene expression profiling data for POG is limited, studies on its constituent fatty acids, palmitate and oleate, have shown significant alterations in genes related to metabolism, inflammation, and cell cycle control.

Experimental Protocols

Preparation of POG-Containing Lipid Vesicles for In Vitro Assays

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing POG for use in in vitro PKC activity assays.

Materials:

-

This compound (POG)

-

Phosphatidylcholine (PC)

-

Phosphatidylserine (PS)

-

Glass test tubes

-

Nitrogen gas stream

-

Probe sonicator

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl)

Procedure:

-

In a glass test tube, prepare a lipid mixture by combining PC, PS, and POG in chloroform at the desired molar ratio (e.g., 65:30:5).

-

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

-

Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

-

Resuspend the lipid film in the desired assay buffer by vortexing vigorously.

-

To form SUVs, sonicate the lipid suspension on ice using a probe sonicator until the solution becomes clear. This typically requires several minutes of pulsed sonication.

-

The resulting vesicle suspension can be stored at 4°C for a short period or used immediately.

In Vitro Protein Kinase C Activity Assay

This protocol outlines a radiometric assay to measure the activity of PKC using POG as an activator.[4][5]

Materials:

-

Purified PKC isoform

-

POG-containing lipid vesicles (prepared as described above)

-

PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter and scintillation fluid

-

Phosphoric acid solution (for washing)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PKC substrate, and POG-containing lipid vesicles.

-

Add the purified PKC enzyme to the reaction mixture and pre-incubate for 5 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Calculate the specific activity of the enzyme (e.g., in pmol of phosphate (B84403) transferred per minute per mg of enzyme).

Cellular Treatment with POG

Materials:

-

This compound (POG)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture medium

-

Cultured cells of interest

Procedure:

-

Prepare a stock solution of POG in DMSO (e.g., 10-50 mM).

-

On the day of the experiment, dilute the POG stock solution in serum-free cell culture medium to the desired final concentrations. It is crucial to ensure that the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of POG.

-

Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, cells can be harvested for downstream analysis (e.g., Western blotting, apoptosis assays, gene expression analysis).

Western Blot for ERK1/2 Phosphorylation

This protocol describes the detection of ERK1/2 phosphorylation as a readout for MAP kinase pathway activation following POG treatment.[6]

Materials:

-

POG-treated and control cell lysates

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To control for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay can be used to quantify apoptosis in cells treated with POG.[7][8]

Materials:

-

POG-treated and control cells

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Quantification of POG in Biological Samples

The accurate quantification of POG in cells and tissues is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipid species.[9][10]

Table 3: General Steps for LC-MS/MS Quantification of POG

| Step | Description |

| 1. Lipid Extraction | Extraction of total lipids from the biological sample using a suitable solvent system (e.g., Folch or Bligh-Dyer method). Addition of an appropriate internal standard (e.g., a deuterated POG analogue) is essential for accurate quantification. |

| 2. Chromatographic Separation | Separation of the lipid extract using reverse-phase or normal-phase liquid chromatography to resolve POG from other lipid species. |

| 3. Mass Spectrometric Detection | Detection and fragmentation of POG using a tandem mass spectrometer operating in a specific mode, such as multiple reaction monitoring (MRM), for high selectivity and sensitivity. |

| 4. Quantification | Calculation of the POG concentration by comparing the peak area of the endogenous POG to that of the internal standard. |

Conclusion and Future Directions

This compound is a critical lipid second messenger that activates PKC and a network of downstream signaling pathways, thereby regulating fundamental cellular processes. While the qualitative aspects of POG's function are increasingly understood, a significant gap remains in the quantitative understanding of its interactions and cellular effects. Future research should focus on determining the specific binding affinities and kinetic parameters of POG with different PKC isoforms. Furthermore, comprehensive phosphoproteomic and transcriptomic studies will be invaluable in elucidating the full spectrum of POG-regulated signaling networks and their implications in health and disease. Such detailed knowledge will be instrumental for the development of novel therapeutic strategies that target POG-mediated pathways.

References

- 1. immunostep.com [immunostep.com]

- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 3. This compound | C37H70O5 | CID 5282283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]

- 9. agilent.com [agilent.com]

- 10. lcms.cz [lcms.cz]

1-Palmitoyl-2-oleoyl-sn-glycerol: A Key Lipid Second Messenger in Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycerol (POG), a prominent diacylglycerol (DAG) species, is a critical lipid second messenger implicated in a myriad of cellular signaling pathways. Generated at the cell membrane in response to extracellular stimuli, POG plays a pivotal role in recruiting and activating a host of downstream effector proteins, thereby regulating fundamental cellular processes such as proliferation, differentiation, apoptosis, and immune responses. This technical guide provides a comprehensive overview of the role of POG in cell signaling, with a focus on its generation, metabolism, and its function as an activator of key signaling proteins. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important signaling molecule.

Generation and Metabolism of this compound

The primary mechanism for the generation of POG and other sn-1,2-diacylglycerols is the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC) enzymes.[1] This process is initiated by the activation of various cell surface receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon activation, PLC translocates to the plasma membrane and cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 is a soluble molecule that diffuses into the cytoplasm to trigger calcium release, DAG, including POG, remains embedded in the plasma membrane.

The signaling activity of POG is tightly regulated and terminated through two primary metabolic pathways:

-

Phosphorylation: Diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid (PA), another important lipid signaling molecule. This conversion attenuates DAG-mediated signaling.

-

Acylation: Diacylglycerol acyltransferases (DGATs) catalyze the acylation of DAG to form triacylglycerols (TAGs), which are stored in lipid droplets. This pathway serves as a mechanism to remove DAG from the signaling pool and contributes to energy storage.

Quantitative Data on Diacylglycerol Signaling

While specific quantitative data for this compound is limited in the literature, studies using structurally similar DAG analogs provide valuable insights into the concentrations required for cellular effects and the binding affinities for effector proteins.

| Parameter | Molecule | Value | Cell/System | Reference |

| Effective Concentration for PKC Activation | 1-Oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) | 5-500 µM | Rat Islet Homogenates | [2] |

| 1,2-Dioctanoyl-sn-glycerol (diC8) | 5-60 µM | Embryonic Chicken Spinal Cord Explants | ||

| Half-maximal Inhibition of Ca2+ Currents (IC50) | 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | ~25 µM | GH3 clonal anterior pituitary cells | [3] |

| Dissociation Constant (Kd) for C1b domain of PKCδ | Phorbol 12,13-dibutyrate (PDBu) | Not specified | In vitro |

Key Signaling Pathways Activated by this compound

POG acts as a crucial signaling hub by recruiting and activating proteins that contain a conserved C1 domain. The two most well-characterized downstream effector pathways are the Protein Kinase C (PKC) and the Ras Guanine (B1146940) Nucleotide Releasing Protein (RasGRP) pathways.

Protein Kinase C (PKC) Activation

The PKC family of serine/threonine kinases are central players in a vast array of signaling networks. Conventional and novel PKC isoforms possess C1 domains that bind to DAG, leading to their recruitment to the plasma membrane and subsequent activation. The binding of POG to the C1 domain induces a conformational change in PKC, relieving autoinhibition and allowing the kinase to phosphorylate its downstream substrates.

RasGRP Activation

RasGRPs are a family of guanine nucleotide exchange factors (GEFs) for the small GTPase Ras.[1] Similar to PKC, RasGRPs contain a C1 domain that facilitates their recruitment to the plasma membrane upon binding to DAG.[4] At the membrane, RasGRP1 activates Ras by catalyzing the exchange of GDP for GTP. GTP-bound Ras then initiates a downstream signaling cascade, most notably the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation and differentiation.

Experimental Protocols

Extraction of Diacylglycerols from Cultured Cells

This protocol is adapted from the widely used Bligh and Dyer method for total lipid extraction.

Materials:

-

Phosphate-buffered saline (PBS)

-

Methanol (HPLC grade)

-

Chloroform (B151607) (HPLC grade)

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Sonicator

-

Centrifuge

Procedure:

-

Cell Harvesting:

-

For adherent cells, wash the cell monolayer twice with ice-cold PBS. Scrape the cells in a minimal volume of PBS and transfer to a glass centrifuge tube.

-

For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend in a known volume of PBS.

-

-

Lipid Extraction:

-

To the cell suspension (e.g., 1 mL), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

-

Vortex vigorously for 2 minutes.

-

Add 1.25 mL of chloroform and vortex for 30 seconds.

-

Add 1.25 mL of 0.9% NaCl solution and vortex for 30 seconds.

-

-

Phase Separation:

-

Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

-

-

Collection of Lipid Extract:

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette, avoiding the protein interface.

-

Transfer the organic phase to a new glass tube.

-

-

Drying and Storage:

-

Dry the lipid extract under a stream of nitrogen gas.

-

The dried lipid film can be stored at -80°C under a nitrogen atmosphere until further analysis.

-

Quantification of Diacylglycerols by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the sensitive and specific quantification of individual DAG species like POG.

General Workflow:

-

Sample Preparation: Extract total lipids from cells as described above.

-

Internal Standard: Add a known amount of a deuterated or 13C-labeled DAG internal standard (e.g., d5-POG) to the lipid extract for accurate quantification.

-

Chromatographic Separation: Resuspend the dried lipid extract in a suitable solvent and inject it into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Use a reverse-phase C18 column to separate the different DAG species based on their hydrophobicity.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Operate the mass spectrometer in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for both the endogenous POG and the internal standard.

-

Data Analysis: Quantify the amount of POG in the sample by comparing the peak area of the endogenous POG to that of the internal standard.

In Vitro PKC Activation Assay

This assay measures the ability of POG to activate PKC in a controlled in vitro system.

Materials:

-

Purified, active PKC isoform

-

Substrate peptide for the specific PKC isoform (e.g., a fluorescently labeled peptide)

-

Lipid vesicles composed of phosphatidylcholine (PC) and phosphatidylserine (B164497) (PS)

-

This compound (POG)

-

ATP

-

Assay buffer (containing MgCl2, CaCl2, and DTT)

-

Microplate reader capable of detecting fluorescence or radioactivity

Procedure:

-

Prepare Lipid Vesicles:

-

Mix PC and PS (e.g., in a 4:1 molar ratio) in chloroform.

-

Dry the lipid mixture under a stream of nitrogen.

-

Resuspend the lipid film in assay buffer and create small unilamellar vesicles (SUVs) by sonication or extrusion.

-

-

Prepare POG-containing Vesicles:

-

Prepare a separate set of lipid vesicles that also contain a range of concentrations of POG.

-

-

Set up the Kinase Reaction:

-

In a microplate, combine the assay buffer, PKC enzyme, and the substrate peptide.

-

Add either the control lipid vesicles or the POG-containing vesicles to the respective wells.

-

-

Initiate the Reaction:

-

Start the kinase reaction by adding ATP to all wells.

-

-

Incubation:

-

Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).

-

-

Detection:

-

Stop the reaction (e.g., by adding EDTA).

-

Measure the phosphorylation of the substrate peptide using a microplate reader. The signal will be proportional to the PKC activity.

-

-

Data Analysis:

-

Plot the PKC activity as a function of the POG concentration to determine the EC50 value.

-

Conclusion

This compound is a pivotal lipid second messenger that plays a central role in transducing extracellular signals into intracellular responses. Its generation at the plasma membrane triggers the activation of key signaling proteins, most notably Protein Kinase C and RasGRP, which in turn regulate a wide spectrum of cellular functions. A thorough understanding of the generation, metabolism, and downstream signaling of POG is essential for researchers and drug development professionals aiming to modulate these pathways for therapeutic benefit. The experimental protocols provided in this guide offer a starting point for the investigation of POG's role in specific cellular contexts. Further research is needed to fully elucidate the precise quantitative parameters of POG signaling and to map the complete network of its downstream effectors.

References

- 1. genecards.org [genecards.org]

- 2. Stimulation of protein kinase C and insulin release by 1-oleoyl-2-acetyl-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

An In-depth Technical Guide on the Endogenous Metabolite 1-Palmitoyl-2-oleoyl-sn-glycerol (POG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is an endogenous diacylglycerol (DAG) molecule that plays a crucial role as a second messenger in a multitude of cellular signaling pathways. As a member of the 1,2-diacyl-sn-glycerol family, POG is a key activator of Protein Kinase C (PKC) isoforms, thereby regulating a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the biochemical properties, physiological significance, and experimental methodologies related to POG, with a focus on its role in signal transduction. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of cell signaling, lipid biochemistry, and drug development.

Biochemical Properties and Physiological Roles

This compound is a glycerolipid composed of a glycerol (B35011) backbone esterified with a palmitic acid at the sn-1 position and an oleic acid at the sn-2 position.[1] This specific stereochemistry is critical for its biological activity. As a diacylglycerol, POG is a key intermediate in various metabolic pathways, including the synthesis of triglycerides and phospholipids.[1][2]

The most well-characterized physiological role of POG is its function as a second messenger in signal transduction.[3] Upon stimulation of cell surface receptors, phospholipase C (PLC) catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), generating inositol (B14025) trisphosphate (IP3) and DAG, including POG. While IP3 diffuses into the cytosol to mobilize intracellular calcium, POG remains in the plasma membrane where it recruits and activates members of the Protein Kinase C (PKC) family. Unsaturated 1,2-diacylglycerols, like POG, are generally more potent activators of PKCα than their saturated counterparts.[4] The activation of PKC isoforms initiates a cascade of downstream phosphorylation events that regulate diverse cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.

The cellular levels of POG are tightly regulated by the activity of diacylglycerol kinases (DGKs), which phosphorylate DAG to form phosphatidic acid (PA), thereby attenuating DAG-mediated signaling.[5][6]

Quantitative Data

Quantitative data for this compound is often presented in the context of broader lipidomic studies. The following tables summarize key quantitative parameters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C37H70O5 | [1] |

| Molecular Weight | 594.9 g/mol | [1] |

Table 2: Biological Context

| Biological Role | Details | Reference |

| Endogenous Metabolite | Found in various tissues and cellular membranes. | [1] |

| Second Messenger | Activator of Protein Kinase C (PKC). | [3][4] |

| Metabolic Intermediate | Precursor for triglyceride and phospholipid synthesis. | [1][2] |

| Component of HIF-1 | Identified as a major diacylglycerol in the hormogonium-inducing factor (HIF)-1. | [7] |

Signaling Pathways

The primary signaling pathway involving this compound is the activation of Protein Kinase C. The following diagram illustrates this canonical pathway.

Experimental Protocols

Extraction of this compound from Biological Samples

This protocol is adapted from standard lipid extraction methods.

Workflow Diagram:

Methodology:

-

Homogenization: Homogenize the tissue or cell sample in an appropriate buffer on ice.

-

Solvent Extraction: To the homogenate, add a 2:1 (v/v) mixture of chloroform and methanol.

-

Phase Separation: Vortex the mixture vigorously for 1-2 minutes and then centrifuge at 1,000 x g for 10 minutes to separate the aqueous and organic phases.

-

Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the downstream analytical method (e.g., methanol/chloroform for LC-MS analysis).

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of POG using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

-

Sample Preparation: Use the lipid extract obtained from the protocol above. Prepare a standard curve using a known concentration range of a this compound standard.

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute POG.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transition specific for POG. The exact m/z values should be determined empirically using a POG standard.

-

-

Data Analysis: Quantify the amount of POG in the sample by comparing its peak area to the standard curve.

In Vitro Protein Kinase C (PKC) Activity Assay

This assay measures the activation of PKC by POG.

Workflow Diagram:

Methodology:

-

Prepare Lipid Vesicles: Prepare small unilamellar vesicles composed of phosphatidylcholine and phosphatidylserine, with or without the inclusion of this compound.

-

Reaction Mixture: In a microcentrifuge tube, combine the lipid vesicles, purified PKC enzyme, a specific PKC peptide substrate, calcium chloride, and ATP (spiked with γ-³²P-ATP).

-

Initiate Reaction: Start the reaction by adding the ATP mixture and incubate at 30°C for a defined period (e.g., 10 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Measure Phosphorylation: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated γ-³²P-ATP.

-

Quantify: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter. Increased radioactivity in the presence of POG indicates PKC activation.

Conclusion

This compound is a pivotal endogenous metabolite with a well-established role as a second messenger in cellular signaling. Its ability to activate Protein Kinase C makes it a central player in a vast number of cellular processes. A thorough understanding of its biochemical properties, physiological functions, and the signaling pathways it modulates is essential for researchers in cell biology and for professionals involved in the development of therapeutic agents that target these pathways. The experimental protocols provided in this guide offer a starting point for the investigation of POG in various biological contexts. Further research into the specific roles of POG and other DAG isomers will undoubtedly continue to uncover new insights into the complexity and specificity of lipid-mediated signaling.

References

- 1. This compound | C37H70O5 | CID 5282283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DG(16:0/18:2(9Z,12Z)/0:0) | C37H68O5 | CID 9543695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Signaling roles of diacylglycerol kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 1-Palmitoyl-2-oleoyl-sn-glycerol: Properties, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycerol (POPG) is a diacylglycerol (DAG) molecule of significant interest in various scientific and biomedical fields. As a key intermediate in lipid metabolism and a crucial second messenger in cellular signaling, a thorough understanding of its physicochemical properties and biological roles is paramount for researchers in drug development, cell biology, and lipidomics. This technical guide provides a comprehensive overview of POPG, including its core physical and chemical characteristics, detailed experimental protocols for its analysis, and its involvement in cellular signaling pathways.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₇₀O₅ | [1] |

| Molecular Weight | 594.95 g/mol | [1] |

| CAS Number | 29541-66-0 | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Melting Point | 31-32 °C (predicted) | |

| Boiling Point | 647.9 ± 25.0 °C (predicted) | |

| Density | 0.932 ± 0.06 g/cm³ (predicted) | |

| Solubility | Slightly soluble in chloroform (B151607) and ethyl acetate (B1210297). Soluble in ethanol (B145695), DMSO, and dimethyl formamide. | [3] |

| Stability and Storage | Store at -20°C for up to one month or at -80°C for up to six months.[2] |

Experimental Protocols

Accurate and reproducible analysis of this compound is essential for research and development. The following sections provide detailed methodologies for key analytical techniques.

Thin-Layer Chromatography (TLC) for Purity Assessment

Objective: To separate and qualitatively assess the purity of a this compound sample.

Materials:

-

Silica gel TLC plates

-

Developing chamber

-

Solvent system: Hexane: Diethyl Ether: Acetic Acid (80:20:1, v/v/v)

-

Visualization reagent: Iodine vapor or 10% phosphomolybdic acid in ethanol followed by heating.

-

Capillary tubes for spotting

Procedure:

-

Prepare the developing solvent system and pour it into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor and cover the chamber.

-

Dissolve a small amount of the this compound sample in chloroform.

-

Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate, approximately 1 cm from the bottom.

-

Allow the spot to dry completely.

-

Place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level.

-

Allow the solvent front to ascend the plate until it is about 1 cm from the top.

-

Remove the plate from the chamber and mark the solvent front with a pencil.

-

Allow the plate to air dry completely in a fume hood.

-

Visualize the separated spots by placing the plate in a chamber containing iodine vapor or by spraying with the phosphomolybdic acid solution and heating gently.

-

Calculate the Retention Factor (Rf) value for the main spot.

Workflow for TLC Analysis

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To quantify the concentration of this compound in a sample.

Instrumentation and Columns:

-

HPLC system with a pump, autosampler, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Isopropanol (HPLC grade)

-

Water (HPLC grade)

-

This compound standard of known purity.

Procedure:

-

Mobile Phase Preparation: Prepare a gradient mobile phase system. For example, Mobile Phase A: Acetonitrile/Water (90:10) and Mobile Phase B: Isopropanol/Acetonitrile (90:10).

-

Standard Preparation: Prepare a stock solution of the this compound standard in isopropanol. Create a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Set the column temperature to 30°C.

-

Set the flow rate to 1.0 mL/min.

-

Program a suitable gradient elution profile to achieve optimal separation.

-

Set the detector parameters according to the manufacturer's instructions.

-

-

Analysis: Inject the prepared standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

HPLC Analysis Workflow

Mass Spectrometry (MS) for Identification and Structural Elucidation

Objective: To confirm the identity and elucidate the structure of this compound.

Instrumentation:

-

A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole Time-of-Flight - QTOF, or Orbitrap).

Procedure:

-

Sample Infusion: Introduce a dilute solution of the purified this compound sample in a suitable solvent (e.g., methanol/chloroform with a small amount of ammonium (B1175870) acetate for adduct formation) directly into the mass spectrometer via a syringe pump.

-

MS Scan: Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight of the parent ion. The expected [M+NH₄]⁺ adduct for C₃₇H₇₀O₅ would be m/z 612.5.

-

Tandem MS (MS/MS): Select the parent ion of interest for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

Fragment Analysis: Analyze the resulting fragment ions to confirm the structure. Key fragments would correspond to the neutral loss of the palmitoyl (B13399708) (C16:0) and oleoyl (B10858665) (C18:1) fatty acid chains, as well as fragments representing the glycerol (B35011) backbone with one of the fatty acids attached.

Mass Spectrometry Analysis Logic

Biological Significance and Signaling Pathways

This compound, as a diacylglycerol, is a critical second messenger in a variety of cellular signaling cascades. One of the most well-characterized pathways it activates is the Protein Kinase C (PKC) pathway.

Activation of Protein Kinase C (PKC)

The generation of diacylglycerols, including POPG, at the cell membrane is a key event that leads to the recruitment and activation of conventional and novel PKC isoforms. This activation is a central node in signal transduction, regulating a multitude of cellular processes such as cell proliferation, differentiation, apoptosis, and migration.

Signaling Pathway Diagram:

The following diagram illustrates the activation of Protein Kinase C by this compound following the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by Phospholipase C (PLC).

Conclusion

This compound is a multifaceted lipid molecule with important physicochemical properties and profound biological roles. A comprehensive understanding of this molecule, facilitated by the data and protocols presented in this guide, is crucial for advancing research in areas ranging from fundamental cell biology to the development of novel therapeutic strategies. The provided methodologies offer a solid foundation for the accurate analysis and further investigation of this key signaling lipid.

References

An In-depth Technical Guide to 1-Palmitoyl-2-oleoyl-sn-glycerol (CAS Number: 29541-66-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycerol (PO-DAG) is a significant diacylglycerol (DAG) molecule that plays a crucial role as a second messenger in a multitude of cellular signaling pathways. As a key activator of Protein Kinase C (PKC), it is implicated in diverse physiological processes, including cell proliferation, differentiation, apoptosis, and insulin (B600854) signaling. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and biological activity of PO-DAG, with a focus on its interaction with PKC. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of PO-DAG is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 29541-66-0 | [General Knowledge] |

| Molecular Formula | C37H70O5 | [1] |

| Molecular Weight | 594.95 g/mol | [1] |

| Physical State | Oil | [2] |

| Melting Point | 31-32 °C | [3] |

| Boiling Point (Predicted) | 647.9 ± 25.0 °C | [3] |

| Solubility | Slightly soluble in chloroform (B151607) and ethyl acetate. | [2][3] |

| Storage | Store at -20°C in a tightly sealed container, under an inert atmosphere. | [4] |

Synthesis and Purification

Proposed Enzymatic Synthesis Protocol

This proposed two-step enzymatic synthesis aims to achieve high regioselectivity, yielding the desired sn-1,2 isomer.

Step 1: Synthesis of 2-mono-oleoyl-sn-glycerol

-

Reaction Setup: In a temperature-controlled reactor, dissolve a defined molar excess of oleic acid and glycerol (B35011) in a suitable organic solvent (e.g., hexane).

-

Enzyme Addition: Add an immobilized sn-1,3-specific lipase (B570770) (e.g., from Rhizomucor miehei). The use of an immobilized enzyme facilitates its subsequent removal from the reaction mixture.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40-60°C) with constant stirring to ensure proper mixing. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Enzyme Removal: Upon completion, separate the immobilized lipase by filtration.

-

Purification: The resulting 2-mono-oleoyl-sn-glycerol can be purified from the reaction mixture by crystallization or column chromatography.

Step 2: Esterification with Palmitic Acid

-

Reaction Setup: Dissolve the purified 2-mono-oleoyl-sn-glycerol and a molar equivalent of palmitic acid in an appropriate solvent.

-

Catalyst: In this step, a non-specific lipase or a chemical catalyst can be used to esterify the free hydroxyl group at the sn-1 position.

-

Reaction Conditions: Maintain the reaction at a suitable temperature with continuous removal of water to drive the reaction to completion.

-

Monitoring: Monitor the formation of this compound using TLC or GC.

Purification Methodologies

The crude PO-DAG product will likely contain a mixture of unreacted starting materials, monoacylglycerols, and potentially triacylglycerols. Several techniques can be employed for its purification.

| Purification Method | Principle | Key Considerations |

| Two-Step Crystallization | Based on differential solubility in polar and nonpolar solvents at low temperatures. | A simple and scalable method that can effectively remove fatty acid ethyl esters and triacylglycerols.[5] |

| Silica Gel Column Chromatography | Separation based on the polarity of the different lipid species. | Allows for high-purity separation of diacylglycerol isomers.[6] |

| Molecular Distillation | Separation based on differences in molecular weight and volatility under high vacuum. | Effective for removing lower molecular weight impurities. |

Experimental Workflow for Purification:

Caption: Two-step crystallization workflow for PO-DAG purification.

Biological Role and Signaling Pathway

This compound is a key endogenous signaling molecule. Its primary and most well-characterized function is the activation of Protein Kinase C (PKC).[7]

Activation of Protein Kinase C

The generation of DAGs at the cell membrane, often initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), leads to the recruitment and activation of PKC isoforms.[8] Unsaturated 1,2-diacylglycerols, such as PO-DAG, are generally more potent activators of conventional PKC isoforms (cPKCs) than their saturated counterparts.[9]

The activation of PKC is a critical step in a cascade of downstream signaling events that regulate a vast array of cellular processes.

Signaling Pathway of PKC Activation:

Caption: PO-DAG-mediated activation of Protein Kinase C.

Quantitative Data on PKC Activation

While the qualitative role of PO-DAG in PKC activation is established, specific quantitative data, such as EC50 values for different PKC isoforms, are not extensively reported in the readily available literature. Such data is crucial for understanding the specific cellular responses mediated by this particular diacylglycerol. The affinity of diacylglycerols for PKC can vary between isoforms, influencing the specific downstream signaling pathways that are activated.[9] It has been shown that novel PKC isoforms (nPKCs) exhibit a higher affinity for DAG compared to conventional isoforms (cPKCs).

Experimental Protocols for Biological Activity

To investigate the biological effects of PO-DAG, a variety of in vitro and cell-based assays can be employed.

In Vitro PKC Activity Assay

This protocol allows for the direct measurement of PKC activation by PO-DAG.

-

Preparation of Reagents:

-

Purified PKC isoform of interest.

-

Lipid vesicles containing phosphatidylserine (B164497) (PS) and varying concentrations of this compound.

-

[γ-³²P]ATP.

-

PKC substrate peptide (e.g., a synthetic peptide corresponding to the pseudosubstrate region).

-

Assay buffer (containing CaCl₂, MgCl₂, and a buffering agent).

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the lipid vesicles, purified PKC, and substrate peptide in the assay buffer.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the measured PKC activity against the concentration of PO-DAG to determine the EC50 value.

-

Experimental Workflow for In Vitro PKC Assay:

Caption: Workflow for in vitro PKC activity assay.

Cell-Based Diacylglycerol Quantification Assay

Commercially available assay kits can be used to quantify total DAG levels in cell lysates following stimulation.

-

Cell Culture and Stimulation: Culture cells of interest to the desired confluency. Stimulate the cells with an agonist known to induce PIP2 hydrolysis.

-

Cell Lysis: Lyse the cells using the provided lysis buffer.

-

Enzymatic Reaction: The assay typically involves a series of enzymatic reactions where DAG is first phosphorylated to phosphatidic acid, which is then hydrolyzed to glycerol-3-phosphate. The glycerol-3-phosphate is then oxidized, producing a fluorescent or colorimetric product.[8]

-

Detection: Measure the fluorescence or absorbance using a plate reader.

-

Quantification: Determine the DAG concentration by comparing the signal to a standard curve.

Conclusion

This compound is a fundamentally important signaling molecule with profound implications for cellular function and disease. This technical guide has provided a detailed overview of its properties, synthesis, purification, and biological activity, with a particular focus on its role in activating Protein Kinase C. The provided experimental protocols and structured data are intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development, enabling further exploration of the intricate roles of this key lipid second messenger. Further research is warranted to elucidate the specific quantitative interactions of PO-DAG with various PKC isoforms to gain a more precise understanding of its signaling specificity and downstream effects.

References

- 1. A Calcium- and Diacylglycerol-Stimulated Protein Kinase C (PKC), Caenorhabditis elegans PKC-2, Links Thermal Signals to Learned Behavior by Acting in Sensory Neurons and Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C37H70O5 | CID 5282283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis. | Semantic Scholar [semanticscholar.org]

- 7. KR102333606B1 - Method for producing 1-palmitoyl-2-linoleoyl-3-acetyl glycerol - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

The Discovery and Significance of 1-Palmitoyl-2-oleoyl-sn-glycerol in Mammalian Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is a specific diacylglycerol (DAG) molecule that plays a crucial role as a key intermediate in lipid metabolism and cellular signaling in mammals. While the broader discovery of diacylglycerols as signaling molecules dates back to the late 1970s, the specific identification of individual DAG species like POG has been an incremental process driven by advancements in analytical chemistry. This technical guide provides an in-depth overview of the discovery, analysis, and biological significance of POG in mammalian systems. It details the experimental protocols for its quantification, summarizes available quantitative data, and visualizes its involvement in key signaling pathways, offering a comprehensive resource for researchers in lipid biology and drug development.

Introduction: The Emergence of Diacylglycerols as Key Biological Molecules

The journey to understanding the importance of this compound (POG) is intrinsically linked to the broader discovery of diacylglycerols (DAGs) as a critical class of lipid molecules in mammalian cells. Initially recognized as intermediates in the synthesis of more complex lipids like triacylglycerols and phospholipids, the pivotal role of DAGs as second messengers in signal transduction was a landmark discovery in cellular biology.

Historical Context: From Metabolic Intermediates to Signaling Mediators

Early research in lipid biochemistry focused on the structural roles of lipids and their function in energy storage. The identification of DAGs was a part of elucidating the pathways of glycerolipid metabolism. However, the paradigm shifted dramatically in the late 1970s and early 1980s with the discovery that DAGs are potent activators of Protein Kinase C (PKC), a family of enzymes crucial for a multitude of cellular processes including proliferation, differentiation, and apoptosis. This discovery established DAGs as key second messengers, molecules that relay signals from receptors on the cell surface to target molecules inside the cell.